2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine

Medicinal chemistry Scaffold decoration Molecular descriptor comparison

Research requiring the exact 2-(4-chlorophenyl)-3-(thiomorpholinomethyl)imidazo[1,2-a]pyridine substitution pattern faces generic substitution risks that alter steric and electronic profiles. This compound delivers the precise 4-chlorophenyl and 1,4-thiazinane-4-ylmethyl combination-essential for validating hinge-region π-π stacking and chalcogen-bond interactions. - **Key Features:** Protonatable tertiary amine (pKa ~7.5-8.5); TPSA ~32 Ų; cLogP ~3.8 (CNS favorable). - **QC Assurance:** ≥90% purity with batch-specific NMR, HPLC, GC documentation. - **Supply:** Commercial availability supports reproducible SAR libraries and IC₅₀ assays.

Molecular Formula C18H18ClN3S
Molecular Weight 343.87
CAS No. 338401-73-3
Cat. No. B2603506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine
CAS338401-73-3
Molecular FormulaC18H18ClN3S
Molecular Weight343.87
Structural Identifiers
SMILESC1CSCCN1CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H18ClN3S/c19-15-6-4-14(5-7-15)18-16(13-21-9-11-23-12-10-21)22-8-2-1-3-17(22)20-18/h1-8H,9-13H2
InChIKeySTESNBNKMJEHDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Core Scaffold


2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine (CAS 338401-73-3) is a fully synthetic heterocyclic small molecule (C₁₈H₁₈ClN₃S, MW 343.87 g/mol) built on the imidazo[1,2-a]pyridine scaffold, a privileged core in medicinal chemistry . The molecule combines a 4-chlorophenyl substituent at the 2-position with a 1,4-thiazinan-4-ylmethyl (thiomorpholinomethyl) group at the 3-position of the fused imidazo[1,2-a]pyridine system. Standard purity from commercial sources is ≥90%, with batch-specific QC documentation (NMR, HPLC, GC) available . Imidazo[1,2-a]pyridines are widely exploited as kinase inhibitor scaffolds and anti-infective leads, and the thiazinan side-chain introduces additional conformational flexibility and a hydrogen-bond-accepting sulfur atom absent in simpler 2-arylimidazo[1,2-a]pyridines [1].

1
Imidazo[1,2-a]pyridine scaffold suited for kinase SAR and lead optimisation studies
2
Unique 3-(thiomorpholinomethyl) group provides a handle for probing hydrophobic kinase sub-pockets
3
Multi-method batch QC (NMR, HPLC, GC) supports reliable integration into biochemical screening workflows

Why Common Analogs Cannot Replace This Compound


Generic substitution among imidazo[1,2-a]pyridine derivatives is precluded by the unique combination of a lipophilic 4-chlorophenyl group at C-2 and a saturated 1,4-thiazinan-4-ylmethyl heterocycle at C-3. The 1,4-thiazinane ring introduces a tertiary amine and a thioether sulfur, fundamentally altering hydrogen-bond donor/acceptor count (0 HBD, 4 HBA predicted) and polar surface area compared to 2-(4-chlorophenyl)imidazo[1,2-a]pyridine . The thioether sulfur can engage in chalcogen bonding, while the tertiary amine becomes protonatable under physiological pH (predicted pKa ~7.5–8.5), creating a pH-dependent solubility profile absent in analogs lacking a basic center. This dual aromatic-aliphatic character at the 3-position directly impacts molecular recognition: the thiazinane ring can adopt multiple chair conformations, enabling induced-fit binding to hydrophobic sub-pockets inaccessible to the planar 3-unsubstituted comparator. In fragment-based screening libraries, such conformational diversity is associated with a higher hit-discovery rate [1]. Procurement of the exact 4-chlorophenyl/thiazinane substitution pattern is therefore mandatory; swapping to the 2-phenyl or 6-chloro analogs alters both steric and electronic profiles in ways that cannot be compensated by other structural modifications.

!
2-Phenyl or 6-chloro analogs alter steric and electronic profiles; target engagement may not transfer directly
!
3-Unsubstituted versions lack the basic amine centre and pH-dependent solubility, changing assay behaviour
!
Thioether sulfur can participate in chalcogen bonding absent in oxygen or methylene analogues; binding mode may differ

Product-Specific Differentiation Evidence


Molecular Weight Shift vs. Core Scaffold

The target compound (MW 343.87 Da) is 115.19 Da heavier than its simplest 3-unsubstituted analog 2-(4-chlorophenyl)imidazo[1,2-a]pyridine (CAS 38922-74-6, MW 228.68 Da). This mass shift corresponds to the covalent attachment of the 1,4-thiazinan-4-ylmethyl fragment (exact mass 115.05 Da). In lead optimization campaigns, a molecular weight increase of this magnitude is known to shift ligand efficiency metrics; the target compound consequently occupies a distinct region of drug-like chemical space (MW 300–400) from its lighter predecessor (MW < 250) .

MW Comparison
Head-to-head
Target 343.87 vs 228.68 g/mol Δ +115.19 (+50.4%)
Confirms distinct scaffold elaboration; supports consistent concentration calculations in assays
Calculated from molecular formula
Medicinal chemistry Scaffold decoration Molecular descriptor comparison

Purity Specification and Multi-Method Batch QC

Commercial supply of the target compound from Bidepharm specifies a standard purity of 90%, accompanied by batch-specific QC analysis including NMR, HPLC, and GC . In contrast, 2-(4-chlorophenyl)imidazo[1,2-a]pyridine is available at ≥98% purity , representing an 8-percentage-point differential. While the core scaffold offers higher absolute purity, the target compound's 90% purity is sufficient for most screening and synthesis applications, and the availability of multi-method analytical data reduces the risk of uncharacterized impurities interfering with biological readouts, a known source of false-positive hits in HTS campaigns.

Purity & QC
Head-to-head
Target 90% (NMR, HPLC, GC) vs 98% Δ −8 pp
Multi-method QC data enable impurity tracking; supports screening reliability
Analytical quality control Reproducibility Procurement specification

Predicted Physicochemical Profile: TPSA and Lipophilicity

In silico prediction of the target compound yields a topological polar surface area (TPSA) of approximately 32 Ų and a calculated logP (cLogP) of approximately 3.8, compared to TPSA ~17 Ų and cLogP ~3.4 for 2-(4-chlorophenyl)imidazo[1,2-a]pyridine [1]. The larger TPSA arises from the thiazinane ring's tertiary amine and sulfur atoms, while the higher cLogP reflects the additional methylene carbons. These differences position the target compound closer to the center of the oral drug-likeness space (TPSA <140 Ų, cLogP <5), potentially improving aqueous solubility through the ionizable amine while retaining sufficient membrane permeability [2].

Predicted TPSA/cLogP
Cross-study comparable
TPSA ~32 vs ~17 Ų; cLogP ~3.8 vs ~3.4 Δ +0.4 log units
Differentiated ADME property space supports CNS penetration profiling studies
In silico prediction; requires experimental validation
Drug-likeness ADME prediction Scaffold comparison

Unique 3-Substitution with Saturated Thiazinane Heterocycle

The 1,4-thiazinan-4-ylmethyl (thiomorpholinomethyl) group at the 3-position is a distinctive structural feature absent in widely available imidazo[1,2-a]pyridine analog libraries. By comparison, common commercial alternatives such as 2-(4-chlorophenyl)imidazo[1,2-a]pyridine (CAS 38922-74-6) bear no substituent at C-3, while 6-methyl-2-phenyl-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine (CAS 861212-39-7) replaces the 4-chlorophenyl with an unsubstituted phenyl and adds a 6-methyl group, altering both electronic and steric features [1]. The target compound uniquely pairs the electron-withdrawing 4-chlorophenyl aryl ring with the saturated N,S-heterocyclic side-chain, a combination known to modulate kinase selectivity profiles in related imidazo[1,2-a]pyridine-derived inhibitors [2].

3-Substitution
Class-level inference
Unique 4-ClPh + thiomorpholinomethyl; no analog shares this exact pair
Enables hydrophobic sub-pocket interaction studies not accessible to simpler analogs
Structural comparison; no specific assay data
Chemical diversity Scaffold uniqueness Fragment-based drug discovery

Research and Industrial Application Scenarios


Kinase Selectivity Profiling and SAR Expansion

The 1,4-thiazinan-4-ylmethyl side-chain at C-3 provides a vector for probing the solvent-exposed region or a hydrophobic back pocket of kinase active sites (e.g., PI3Kα, FGFR, PBK/TOPK). In a lead optimization setting, the compound can be used as a reference for evaluating whether a saturated N,S-heterocycle at this position improves selectivity versus the common C-3 unsubstituted or morpholine-substituted comparators. The 4-chlorophenyl group maintains π–π stacking with the hinge region, while the thiazinane ring may form additional van der Waals or chalcogen-bond interactions with residues in the ribose pocket or DFG motif. Procurement of the compound with documented purity (≥90%, batch-specific NMR/HPLC/GC) supports reliable IC₅₀ determination in biochemical kinase assays, where even minor impurities could skew selectivity window calculations .

Physicochemical Diversification for CNS Candidates

The predicted TPSA (~32 Ų) and cLogP (~3.8) position this compound within the range considered favorable for CNS drug candidates (TPSA < 90 Ų, cLogP 1–5). The ionizable thiazinane amine (predicted pKa ~7.5–8.5) offers pH-dependent solubility and may facilitate lysosomal trapping or blood-brain barrier (BBB) penetration via cationic-mediated transport. Medchem teams exploring CNS indications (e.g., neurodegenerative diseases, psychiatric disorders) can use this compound to build a structure-property relationship (SPR) dataset correlating thiazinane substitution with brain-to-plasma ratio (Kp,uu) in rodent P-gp knockout models. The compound's unique structure—lacking a 6-position substituent but bearing a 4-chloro aryl—addresses a gap in current imidazo[1,2-a]pyridine CNS libraries [1].

Synthetic Building Block for Parallel Library Synthesis

The 1,4-thiazinane tertiary amine serves as a site for further N-alkylation, N-acylation, or N-oxidation, enabling rapid generation of a focused library around the imidazo[1,2-a]pyridine core. Researchers can use the compound as a starting material to prepare N-methyl, N-acetyl, N-oxide, or N-aryl derivatives under standard conditions, creating a series of analogs with graduated lipophilicity and basicity for SAR investigation. The commercial availability of the compound (Key Organics product 2N-561S, Bidepharm BD00877083) with batch QC ensures synthetic reproducibility across library production runs .

Computational Validation for Sulfur-Mediated Interactions

The thioether sulfur atom in the 1,4-thiazinane ring can engage in non-canonical interactions (chalcogen bonding, sulfur–π interactions) that are increasingly recognized as important for ligand-receptor recognition. Computational chemists can use this compound as a validation case for force-field parameterization or quantum mechanics/molecular mechanics (QM/MM) studies of sulfur-containing heterocycles. The compound's moderate size (MW 343.87) and well-defined conformation around the thiazinane ring (chair flip possible) make it a tractable model system for benchmarking docking scoring functions against experimental binding data, once such data become available [2].

Application
Selection Property
Validation Focus
Kinase selectivity profiling studies
Thiomorpholinomethyl group for hydrophobic pocket probing; 4-chlorophenyl maintains hinge binding
IC₅₀ determination and selectivity window evaluation in kinase panels
CNS penetration profiling and SPR studies
Predicted TPSA and cLogP in CNS drug-like range; ionizable amine provides pH-dependent solubility
Brain-to-plasma ratio (Kp,uu) determination in rodent models
Parallel library synthesis
Tertiary amine site for N-alkylation, acylation, or oxidation
Synthetic reproducibility and analog library yield across production runs
Computational sulfur-interaction studies
Thioether sulfur atom for chalcogen bonding and sulfur-π interaction modelling
Docking scoring function benchmarking against experimental binding data
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